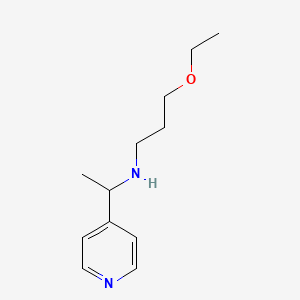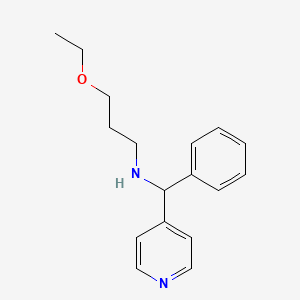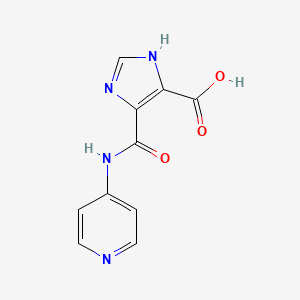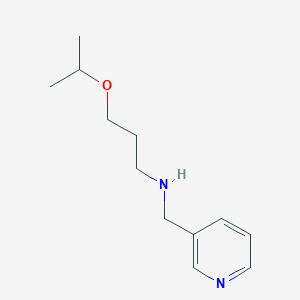
4-Methoxy-1-Methyl-1H-Indol-2-carbonsäure
Übersicht
Beschreibung
4-Methoxy-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
4-Methoxy-1-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 4-methoxy-1-methyl-1h-indole-2-carboxylic acid, bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided .
Biochemische Analyse
Biochemical Properties
4-Methoxy-1-methyl-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic compounds . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to its target biomolecules.
Cellular Effects
4-Methoxy-1-methyl-1H-indole-2-carboxylic acid influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways involved in cell proliferation and apoptosis, thereby influencing cell survival and growth . Additionally, 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid may impact the expression of genes related to oxidative stress and inflammation, further affecting cellular function.
Molecular Mechanism
The molecular mechanism of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid involves its binding interactions with various biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo various degradation processes, which may affect their bioactivity and potency . Long-term exposure to 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, it may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, or neurotoxicity. Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
4-Methoxy-1-methyl-1H-indole-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . The compound may affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites. These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid.
Transport and Distribution
The transport and distribution of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is crucial for determining the bioavailability and therapeutic efficacy of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid.
Subcellular Localization
The subcellular localization of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution . For example, localization to the mitochondria may influence cellular energy metabolism, while localization to the nucleus may affect gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid typically involves the reaction of methyl 4-methoxy-2-indolecarboxylate with sodium hydroxide. The reaction mixture is refluxed, and the resulting product is extracted with ethyl acetate . Another method involves the use of formaldehyde and tetrabutylammonium iodide in toluene to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-2-carboxylic acid: Another indole derivative with similar biological activities.
5-Methoxy-1H-indole-2-carboxylic acid: A polymorph with potential pharmacological applications.
Uniqueness
4-Methoxy-1-methyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
IUPAC Name |
4-methoxy-1-methylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-8-4-3-5-10(15-2)7(8)6-9(12)11(13)14/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZATCSNWKJWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1C(=O)O)C(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390175 | |
| Record name | 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
739365-06-1 | |
| Record name | 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid](/img/structure/B1306409.png)
![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid](/img/structure/B1306410.png)
![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)







![2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306436.png)



